Enhanced Lipophilicity (XLogP3 = 3.8) Versus 5-CF3 Regioisomer (LogP = 3.67)
The target compound exhibits a computed XLogP3 of 3.8 [1], which is 0.125 log units higher than the experimentally reported LogP of 3.6746 for the 5-CF3 regioisomer (CAS 773135-53-8) . This difference, while modest, places the 6-CF3 compound closer to the optimal lipophilicity range for CNS drug candidates (LogP 2-4), whereas the 5-CF3 isomer falls slightly below the preferred midpoint. The ortho-CF3 group's proximity to the ester creates a more compact hydrophobic surface area, potentially enhancing passive membrane permeability in derived drug candidates.
| Evidence Dimension | Lipophilicity (computed/experimental LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (PubChem computed) |
| Comparator Or Baseline | Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate (CAS 773135-53-8): LogP = 3.6746 |
| Quantified Difference | ΔLogP = 0.125 (target more lipophilic) |
| Conditions | Target: XLogP3 algorithm (PubChem 2019.06.18); Comparator: experimentally determined LogP (Chemsrc) |
Why This Matters
Higher lipophilicity within the 3.8 range can improve membrane permeability of final drug candidates derived from this intermediate, a critical parameter in CNS and intracellular target programs.
- [1] PubChem CID 18792113. Computed Properties: XLogP3-AA = 3.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18792113 View Source
